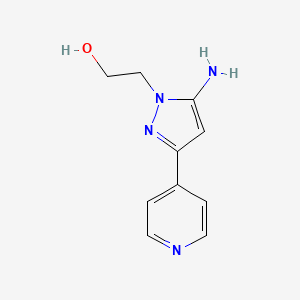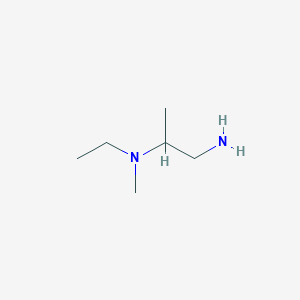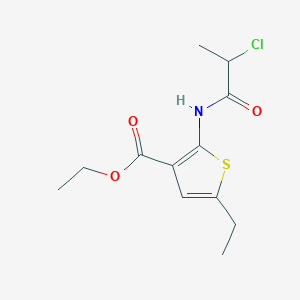
1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole
Descripción general
Descripción
1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole, also known as HEPP, is an organic molecule that has been studied for its potential applications in scientific research and drug development. HEPP is a member of the pyrazole family, which is a heterocyclic aromatic compound composed of five carbon atoms and two nitrogen atoms. HEPP has been studied for its ability to bind to proteins and inhibit certain enzyme activities. This property makes it a potential candidate for use as a therapeutic agent or as a tool for studying the biochemical processes of living organisms.
Mecanismo De Acción
1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole binds to proteins in a specific manner, which allows it to inhibit certain enzyme activities. This binding is mediated by hydrogen bonds between the nitrogen atoms of 1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole and the amino acid side chains of the target protein. 1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole also has the ability to form covalent bonds with proteins, which further enhances its ability to inhibit enzyme activities.
Efectos Bioquímicos Y Fisiológicos
1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole has been studied for its potential applications in scientific research and drug development. 1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole has been found to bind to proteins, making it a potential candidate for use as a therapeutic agent. 1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole has also been studied for its ability to inhibit certain enzyme activities, making it a useful tool for studying the biochemical processes of living organisms. 1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole has also been studied for its potential use as a fluorescent probe for imaging biological molecules in living cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole in lab experiments include its ability to bind to proteins, its ability to inhibit certain enzyme activities, and its potential use as a fluorescent probe for imaging biological molecules in living cells. A potential limitation of using 1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole in lab experiments is its relatively low yield when synthesized using the reaction of pyridine and hydrazoic acid.
Direcciones Futuras
For the research and development of 1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole include further exploration of its potential applications in drug development, further exploration of its ability to inhibit certain enzyme activities, and further exploration of its potential use as a fluorescent probe for imaging biological molecules in living cells. Additionally, further research could be done to explore the potential of using 1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole as a tool for studying the biochemical processes of living organisms. Finally, further research could be done to explore the potential of using 1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole as a therapeutic agent.
Aplicaciones Científicas De Investigación
1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole has been studied for its potential applications in scientific research and drug development. 1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole has been found to bind to proteins, making it a potential candidate for use as a therapeutic agent. 1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole has also been studied for its ability to inhibit certain enzyme activities, making it a useful tool for studying the biochemical processes of living organisms. 1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole has also been studied for its potential use as a fluorescent probe for imaging biological molecules in living cells.
Propiedades
IUPAC Name |
2-(5-amino-3-pyridin-4-ylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c11-10-7-9(13-14(10)5-6-15)8-1-3-12-4-2-8/h1-4,7,15H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELFWJVEBPAEIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462559.png)
![1-{[(Propan-2-yl)carbamoyl]methyl}piperidine-3-carboxylic acid](/img/structure/B1462562.png)
![N-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1462563.png)










